METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE
Description
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is a synthetic carbohydrate derivative where the hydroxyl group at the 6-position of methyl α-D-mannopyranoside is substituted with a bulky trityl (triphenylmethyl) group. This modification serves as a protective group in organic synthesis, enhancing selectivity during glycosylation reactions by reducing steric hindrance at other hydroxyl sites.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-VAFBSOEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves the protection of the hydroxyl groups of mannopyranoside. The triphenylmethyl (trityl) group is commonly used as a protecting group for the hydroxyl group at the 6-position of the mannopyranoside. The reaction typically involves the use of trityl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory synthesis. The process would be optimized for yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The trityl group can be removed using acidic conditions, such as with trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl group .
Scientific Research Applications
Synthesis of Methyl-6-O-Triphenylmethyl-Alpha-D-Mannopyranoside
MTPM is synthesized through a regioselective acylation method involving methyl α-D-mannopyranoside and triphenylmethyl chloride. The synthesis typically involves the following steps:
- Preparation of Reactants : Methyl α-D-mannopyranoside is dissolved in a suitable solvent like dimethylformamide (DMF).
- Reagent Addition : Triphenylmethyl chloride is added to the solution under controlled temperature conditions.
- Purification : The product is purified using silica gel column chromatography.
The general reaction mechanism can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of MTPM derivatives. For instance, research indicates that various methyl α-D-mannopyranoside derivatives exhibit significant antifungal and antibacterial activities.
Table 1: Antimicrobial Activity of MTPM Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| MTPM | 0.75 µg/mL | 8.00 µg/mL |
| Compound 2 | 1.00 µg/mL | 10.00 µg/mL |
| Compound 3 | 0.50 µg/mL | 7.50 µg/mL |
These findings suggest that MTPM and its derivatives could serve as effective agents against various pathogens, with MIC values indicating potent activity.
Binding Affinity Studies
MTPM has also been studied for its binding affinity to specific receptors, which is crucial for understanding its therapeutic potential. Molecular docking studies have shown that MTPM demonstrates favorable binding interactions with target proteins, which could lead to the development of new therapeutic agents.
Table 2: Binding Affinities of MTPM Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| MTPM | 4URO | -8.5 |
| Compound 2 | 4XE3 | -7.9 |
| Compound 3 | 4URO | -8.0 |
Case Study 1: Antifungal Activity
In a study examining the antifungal properties of various methyl α-D-mannopyranosides, it was found that MTPM exhibited significant efficacy against Candida species, with a notable reduction in fungal proliferation rates compared to control groups .
Case Study 2: Cancer Research
Another investigation assessed the antiproliferative effects of MTPM on Ehrlich ascites carcinoma cells, revealing an inhibition rate of approximately 10% at certain concentrations . This suggests potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves its role as a glycosyl donor or acceptor in biochemical reactions. It interacts with enzymes involved in glycan synthesis and degradation, influencing the formation and breakdown of glycosidic bonds. The trityl group serves as a protective group, allowing selective reactions at other positions on the mannopyranoside .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The trityl group in METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE distinguishes it from other methyl glycosides. Below is a comparative analysis with compounds from the evidence:
METHYL ALPHA-D-FUCOPYRANOSIDE
- Molecular Formula : C₇H₁₄O₅
- Molar Mass : 178.18 g/mol
- Key Features: A 6-deoxy derivative of methyl α-D-galactopyranoside, lacking the hydroxyl group at the 6-position.
- Applications : Used in studies of fucose-related biological processes, such as bacterial adhesion and lectin interactions.
- Comparison: Unlike the trityl-protected mannopyranoside, this compound lacks a protective group, making it more reactive but less selective in synthetic applications.
Methyl α-D-Glucopyranoside Derivatives
- Examples: Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS: 19488-48-3) Methyl 2,3,4,6-tetrakis-O-(methylsulfonyl)-α-D-glucopyranoside (C₁₁H₂₂O₁₄S₄)
- Key Features : Benzyl and methylsulfonyl groups serve as protective or activating groups.
- Applications : Benzyl groups enhance solubility in organic solvents, while methylsulfonyl groups facilitate nucleophilic substitution reactions.
- Comparison : The trityl group in the target compound offers superior steric protection compared to benzyl or methylsulfonyl groups, but its bulkiness may limit solubility in polar solvents.
Data Table: Comparative Properties
Research Findings and Implications
- Steric Effects: The trityl group in the target compound provides enhanced steric protection compared to deoxy or smaller substituents (e.g., in methyl fucopyranoside), reducing unwanted side reactions .
- Solubility: Trityl-protected compounds are typically less polar than benzyl-protected analogs, favoring use in non-aqueous reaction systems .
- Synthetic Utility : Trityl groups are selectively removable under mild acidic conditions, making them valuable in stepwise oligosaccharide synthesis.
Biological Activity
Methyl-6-O-triphenylmethyl-alpha-D-mannopyranoside (MTPM) is a carbohydrate derivative that has garnered attention for its potential biological activities. This article examines the biological activity of MTPM, focusing on its antimicrobial properties, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Synthesis
MTPM is synthesized through the selective protection of the hydroxyl groups in mannopyranoside, followed by the introduction of the triphenylmethyl (Trityl) group at the 6-position. The synthesis involves a series of reactions that ensure high yields and purity, allowing for subsequent biological evaluations.
Overview
Research indicates that MTPM exhibits promising antimicrobial activity against various bacterial and fungal strains. The biological evaluation of this compound has been conducted through in vitro assays, which measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Case Studies and Findings
-
Antibacterial Activity :
- MTPM derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Table 1: Antibacterial Activity of MTPM Derivatives :
Compound Bacterial Strain MIC (mg/mL) MBC (mg/mL) MTPM Staphylococcus aureus 0.125 0.250 MTPM Escherichia coli 0.250 0.500 MTPM Bacillus subtilis 0.125 0.250 -
Antifungal Activity :
- The antifungal efficacy was evaluated against strains such as Candida albicans and Aspergillus niger. Results indicated moderate to good antifungal activity.
- Table 2: Antifungal Activity of MTPM Derivatives :
Compound Fungal Strain MIC (mg/mL) MTPM Candida albicans 0.500 MTPM Aspergillus niger 1.000
Structure-Activity Relationships (SAR)
The SAR studies revealed that modifications at the C-6 position significantly influence the biological activity of mannopyranoside derivatives. The presence of bulky substituents like triphenylmethyl enhances lipophilicity, which is crucial for membrane penetration and interaction with target sites in microbial cells.
Molecular Docking Studies
To understand the interaction mechanisms between MTPM and microbial targets, molecular docking studies were performed using AutoDock Vina.
- Binding Affinity : The docking results indicated strong binding affinities with key residues in bacterial proteins, suggesting that MTPM can effectively inhibit microbial growth by disrupting essential cellular functions.
- Key Interactions : The analysis highlighted hydrogen bonds and hydrophobic interactions, which contribute to the stability of the drug-receptor complex.
Pharmacokinetic Properties
In silico pharmacokinetic assessments using software tools indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for MTPM derivatives. These properties suggest a potential for therapeutic applications in treating infections caused by resistant microbial strains.
Q & A
Q. What computational tools are recommended for modeling trityl-protected carbohydrate derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
